molecular formula C10H6F6N2 B14568300 2-(1,1,2,2,3,3-Hexafluoropropyl)-1H-benzimidazole CAS No. 61532-03-4

2-(1,1,2,2,3,3-Hexafluoropropyl)-1H-benzimidazole

Cat. No.: B14568300
CAS No.: 61532-03-4
M. Wt: 268.16 g/mol
InChI Key: QBJVAHXTVGOEBQ-UHFFFAOYSA-N
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Description

2-(1,1,2,2,3,3-Hexafluoropropyl)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is characterized by the presence of a hexafluoropropyl group attached to the benzimidazole ring. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, including high thermal stability, resistance to oxidation, and unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2,3,3-Hexafluoropropyl)-1H-benzimidazole typically involves the reaction of benzimidazole with hexafluoropropyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the iodide group by the nitrogen atom of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2,3,3-Hexafluoropropyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hexafluoropropyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(1,1,2,2,3,3-Hexafluoropropyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(1,1,2,2,3,3-Hexafluoropropyl)-1H-benzimidazole involves its interaction with specific molecular targets. The hexafluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar electronic properties.

    Hexafluoroisopropanol: Another fluorinated compound with high thermal stability.

Uniqueness

2-(1,1,2,2,3,3-Hexafluoropropyl)-1H-benzimidazole is unique due to the presence of both the benzimidazole ring and the hexafluoropropyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61532-03-4

Molecular Formula

C10H6F6N2

Molecular Weight

268.16 g/mol

IUPAC Name

2-(1,1,2,2,3,3-hexafluoropropyl)-1H-benzimidazole

InChI

InChI=1S/C10H6F6N2/c11-7(12)9(13,14)10(15,16)8-17-5-3-1-2-4-6(5)18-8/h1-4,7H,(H,17,18)

InChI Key

QBJVAHXTVGOEBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(F)F)(F)F)(F)F

Origin of Product

United States

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